molecular formula C13H17ClFN3 B12224332 Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine

Cat. No.: B12224332
M. Wt: 269.74 g/mol
InChI Key: XROWTTBJPHNXBT-UHFFFAOYSA-N
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Description

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with an ethyl and a fluoro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the benzyl group. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The ethyl and fluoro substituents can be introduced through subsequent substitution reactions. The final step involves the benzylation of the pyrazole ring using benzyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohols, while reduction can yield primary amines.

Scientific Research Applications

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluoro substituent enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11;/h3-7,10,15H,2,8-9H2,1H3;1H

InChI Key

XROWTTBJPHNXBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F.Cl

Origin of Product

United States

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